Cas no 23191-06-2 (1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-)

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-
- (R)-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE HCL
- (R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
- (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
- 23191-07-3
- AKOS024462839
- (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
- 23191-06-2
- MFCD27991428
- (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanaminehydrochloride
-
- MDL: MFCD27991428
- Inchi: InChI=1S/C9H11NO2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7H,5-6,10H2;1H/t7-;/m1./s1
- InChI Key: QIPSWJFYYUTYHX-OGFXRTJISA-N
- SMILES: NC[C@@H]1COC2=CC=CC=C2O1.Cl
Computed Properties
- Exact Mass: 201.0556563Da
- Monoisotopic Mass: 201.0556563Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | B01000301-1g |
(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride |
23191-06-2 | 97% | 1g |
¥3129.00 | 2023-09-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1708S-5g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 97% | 5g |
¥34958.27 | 2025-01-22 | |
eNovation Chemicals LLC | D967891-1g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 1g |
$1115 | 2025-02-24 | |
eNovation Chemicals LLC | D967891-5g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 5g |
$4475 | 2024-07-28 | |
AstaTech | 86256-1/G |
(R)-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE HCL |
23191-06-2 | 95% | 1g |
$1313 | 2023-09-18 | |
eNovation Chemicals LLC | D967891-5g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 5g |
$4475 | 2025-02-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1708S-500mg |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 97% | 500mg |
4655.75CNY | 2021-05-07 | |
eNovation Chemicals LLC | D967891-500mg |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 500mg |
$610 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1708S-1g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 97% | 1g |
¥8726.45 | 2025-01-22 | |
eNovation Chemicals LLC | D967891-250mg |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 250mg |
$370 | 2025-02-24 |
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- Related Literature
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
Additional information on 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-: A Comprehensive Overview in Modern Chemical Biology
The compound with the CAS number 23191-06-2, specifically 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-, represents a fascinating molecule of significant interest in the realm of chemical biology and pharmaceutical research. This enantiomerically pure derivative of benzodioxin has garnered attention due to its unique structural and pharmacological properties, which make it a valuable candidate for further investigation in drug discovery and molecular pharmacology.
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- is structurally characterized by a benzodioxin core modified with an amine group at the 2-position and a hydrochloride salt form. The (R)-configuration indicates a specific stereochemical arrangement of the chiral center, which is crucial for its biological activity. This configuration has been carefully selected to optimize interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from benzodioxin scaffolds due to their potential bioactivity. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical applications. This has led to extensive research into its pharmacokinetic properties and potential therapeutic effects.
One of the most compelling aspects of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- is its interaction with cytochrome P450 enzymes. These enzymes play a critical role in drug metabolism and are often the target of therapeutic intervention. Studies have shown that this compound can modulate the activity of certain cytochrome P450 isoforms, potentially leading to new treatments for metabolic disorders and drug-drug interactions.
Furthermore, the benzodioxin core is known for its ability to interact with serotonergic systems. 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- has been investigated for its potential effects on serotonin receptors and transporters. These interactions may have implications in the treatment of neurological disorders such as depression and anxiety. The (R)-enantiomer is particularly interesting because it may exhibit selectivity over the S-enantiomer, reducing side effects associated with non-selective benzodioxin derivatives.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity and mechanism of action of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- with high precision. These computational models have been validated through experimental studies, confirming their reliability. This synergy between computational and experimental approaches has accelerated the discovery process for new drug candidates derived from this scaffold.
The synthesis of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- involves multi-step organic transformations that require precise control over reaction conditions. The stereochemistry must be maintained throughout the synthesis to ensure the formation of the correct enantiomer. Advances in asymmetric synthesis techniques have made it possible to produce this compound in high yields with high enantiomeric purity.
In conclusion,1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- represents a promising candidate for further research in chemical biology and pharmaceutical development. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at treating neurological and metabolic disorders. As research continues to uncover new insights into its mechanism of action, this compound is poised to play a significant role in future therapeutic strategies.
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